
tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a tert-butyl group, a piperidine ring, and a dibromopyridine moiety, making it a versatile molecule in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps. One common method starts with the preparation of tert-butyl piperidin-4-ylcarbamate, which is then reacted with 3,5-dibromopyridine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features allow it to interact with specific biological targets, which may lead to the development of new drugs.
Key Findings:
- Enzyme Inhibition: Studies have shown that tert-butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate can inhibit certain enzymes involved in metabolic pathways. This property is crucial for developing treatments for metabolic disorders.
- Antiviral Activity: Preliminary research indicates that the compound exhibits antiviral properties against specific viruses, such as the vaccinia virus.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and chemical processes.
Reactions:
- Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, allowing for the modification of the compound's properties.
- Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under appropriate conditions, which is useful for creating derivatives with enhanced activity or selectivity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Binding Affinity: The presence of the dibromopyridine group enhances its binding affinity towards certain enzymes and receptors, which can modulate biochemical pathways.
Case Studies
Several case studies have documented the synthesis and testing of this compound:
-
Synthesis and Biological Testing:
A study synthesized various derivatives of dibromopyridine-piperidine compounds and evaluated their biological activities. The synthesis involved reacting tert-butyl piperidin-4-ylcarbamate with 3,5-dibromopyridine. The resulting products were tested for their efficacy against specific biological targets.Compound Biological Activity Reference 1 Antiviral against vaccinia virus 2 Enzyme inhibitor in metabolic pathways 3 Modulator of Janus kinase activity -
Mechanism of Action:
Research has focused on elucidating the mechanism of action of this compound in inhibiting specific enzymes involved in metabolic pathways. This understanding can lead to improved drug design strategies targeting these enzymes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group and piperidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl piperidin-4-ylcarbamate: Shares the piperidine and tert-butyl moieties but lacks the dibromopyridine group.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of the dibromopyridine moiety.
Uniqueness: tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate is unique due to the presence of the dibromopyridine group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are required.
Biological Activity
tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a dibromopyridine moiety, which is significant for its interactions with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Formula: C₁₅H₂₁Br₂N₃O₂
Molecular Weight: 396.16 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the dibromopyridine group enhances its binding affinity and selectivity. The mechanism involves potential inhibition or modulation of biochemical pathways, which can lead to various pharmacological effects.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. The piperidine ring is known to confer properties that allow for enzyme interaction, which can be crucial in drug development targeting metabolic disorders.
Synthesis and Testing
A study synthesized various derivatives of dibromopyridine-piperidine compounds and evaluated their biological activities. The synthesis involved reacting tert-butyl piperidin-4-ylcarbamate with 3,5-dibromopyridine. The resulting products were tested for their efficacy against specific biological targets.
Compound | Biological Activity | Reference |
---|---|---|
1 | Antiviral against vaccinia virus | |
2 | Enzyme inhibitor in metabolic pathways | |
3 | Modulator of Janus kinase activity |
Pharmacological Applications
The unique structure of this compound positions it as a candidate for further pharmacological exploration. Its potential applications include:
- Antiviral therapies : Targeting viral replication mechanisms.
- Enzyme modulation : Developing inhibitors for metabolic enzymes.
Properties
IUPAC Name |
tert-butyl N-[1-(3,5-dibromopyridin-4-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2N3O2/c1-15(2,3)22-14(21)19-10-4-6-20(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWUGWCWLPWUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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